molecular formula C13H12N2O4 B5555377 5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oxime

5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oxime

Cat. No. B5555377
M. Wt: 260.24 g/mol
InChI Key: XINIHIVMLDWCNZ-VGOFMYFVSA-N
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Description

  • Synthesis Analysis :

    • The synthesis of similar nitrophenyl-furyl derivatives has been explored. These compounds' thermodynamic properties were determined to aid in the optimization of synthesis, purification, and application processes (Dibrivnyi et al., 2019).
  • Molecular Structure Analysis :

    • Research on the synthesis and molecular structure of related compounds, such as 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, provides insights into the structure of similar nitrophenyl-furyl derivatives (Maru & Shah, 2013).
  • Chemical Reactions and Properties :

    • Studies on 5-nitro-2-furaldehyde oxime, a compound structurally related to 5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oxime, provide information on its stability and reaction properties, especially in relation to its vibrational spectra and molecular structure (Arivazhagan et al., 2013).
  • Physical Properties Analysis :

    • Investigations into the thermodynamic properties of similar nitrophenyl-furyl derivatives, such as their standard enthalpies of sublimation and formation, offer a deeper understanding of the physical properties of 5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oxime (Dibrivnyi et al., 2019).
  • Chemical Properties Analysis :

    • The study on the reactivity of 5-nitro-2-furaldehyde in various solutions highlights the chemical properties and potential reactivity pathways for compounds like 5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oxime (Cisak et al., 2001).

Scientific Research Applications

Thermodynamic Properties

The study of the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, including 5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oximes, has been conducted to understand their nature better and contribute to solving practical problems related to their synthesis, purification, and application. Determining these properties provides insights into optimization processes and theoretical knowledge of these compounds. The standard enthalpies of sublimation and formation enthalpies were determined, offering valuable data for the application of the Benson correlation for theoretical calculations (Dibrivnyi et al., 2019).

Synthesis of New Chemical Entities

Research on the Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides led to the synthesis of new pH-sensitive spin probes, demonstrating the compound's utility in creating novel chemical entities with specific applications. This synthesis pathway involves several steps, including the conversion of oximes to yield stable nitroxides, highlighting the compound's versatility in chemical synthesis (Kirilyuk et al., 2003).

Chemical Reactions and Analysis

The photocatalyzed reaction of selected organic systems, including studies on compounds similar to 5-(4,5-dimethyl-2-nitrophenyl)-2-furaldehyde oxime, was investigated to identify the products formed during photooxidation processes. This research provides insights into the compound's behavior under specific conditions and the potential for various applications based on the reaction products formed (Muneer et al., 2005).

properties

IUPAC Name

(NE)-N-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-5-11(12(15(17)18)6-9(8)2)13-4-3-10(19-13)7-14-16/h3-7,16H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINIHIVMLDWCNZ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,5-Dimethyl-2-nitrophenyl)-2-furaldehyde oxime

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